molecular formula C11H11IN2O2 B11805628 ethyl 2-(3-iodo-1H-indazol-1-yl)acetate

ethyl 2-(3-iodo-1H-indazol-1-yl)acetate

Cat. No.: B11805628
M. Wt: 330.12 g/mol
InChI Key: RRHYEXNYKFKASO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of an ethyl ester group and an iodine atom attached to the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-iodo-1H-indazol-1-yl)acetate typically involves the iodination of an indazole precursor followed by esterification. One common method involves the reaction of 3-iodoindazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Products: Various substituted indazole derivatives.

    Oxidation Products: Oxidized forms of the indazole ring.

    Reduction Products: Reduced forms of the indazole ring.

    Hydrolysis Products: Indazole-1-acetic acid derivatives.

Scientific Research Applications

Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(3-iodo-1H-indazol-1-yl)acetate involves its interaction with specific molecular targets. The indazole ring can interact with enzymes, receptors, and other proteins, leading to various biological effects. The iodine atom and ester group can also influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the indazole ring and the ethyl ester group also provides distinct properties that make it valuable for various research applications.

Biological Activity

Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features an indazole ring with an iodine substitution at the 3-position and an ethyl acetate moiety. The molecular formula is C_11H_10I_N_2O_2, with a molecular weight of approximately 292.12 g/mol. This structure is significant as it influences the compound’s reactivity and biological interactions.

Anticancer Properties

Research indicates that indazole derivatives, including this compound, exhibit notable anticancer properties. Various studies have demonstrated their ability to inhibit cancer cell proliferation through multiple mechanisms:

  • Cell Line Studies : In vitro studies have shown that this compound can inhibit the growth of several human cancer cell lines, including:
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HCT116 (colorectal cancer)
    The IC50 values for these cell lines suggest moderate to high potency against cancer proliferation (Table 1) .
Cell LineIC50 Value (µM)
A549<10
MCF-75.7
HCT116Data not specified
  • Mechanism of Action : this compound may exert its effects by modulating key signaling pathways involved in cell survival and proliferation, such as inhibiting protein kinases that promote cancer progression .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown potential antibacterial activity against various strains of bacteria. This broad-spectrum activity is attributed to the indazole scaffold, which is known for its ability to disrupt bacterial cell functions .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 3-iodoindazole and ethyl acetate.
  • Reaction Conditions : The reaction may require specific catalysts and conditions to facilitate the formation of the ester bond.
  • Purification : The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity for biological testing.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its analogs:

  • Cytotoxicity Assays : In a study examining the cytotoxic effects on various cancer cell lines, compounds similar to this compound demonstrated significant inhibitory effects, with some derivatives showing enhanced potency compared to others .
  • Structure–Activity Relationship (SAR) : Research has focused on modifying different substituents on the indazole ring to optimize biological activity. Variations in substituents have led to changes in potency against specific cancer types, highlighting the importance of chemical structure in determining efficacy .

Properties

Molecular Formula

C11H11IN2O2

Molecular Weight

330.12 g/mol

IUPAC Name

ethyl 2-(3-iodoindazol-1-yl)acetate

InChI

InChI=1S/C11H11IN2O2/c1-2-16-10(15)7-14-9-6-4-3-5-8(9)11(12)13-14/h3-6H,2,7H2,1H3

InChI Key

RRHYEXNYKFKASO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=N1)I

Origin of Product

United States

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